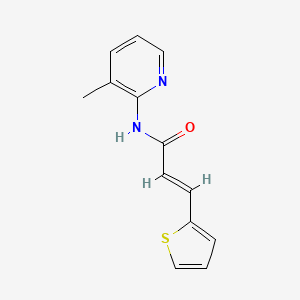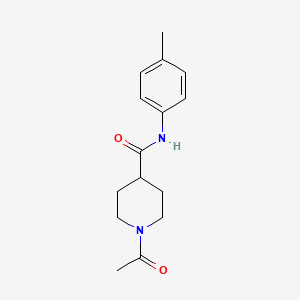
N-(3-methyl-2-pyridinyl)-3-(2-thienyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-2-pyridinyl)-3-(2-thienyl)acrylamide, also known as MPT0B392, is a novel anti-cancer agent that has been extensively studied in recent years. This compound has shown great potential in inhibiting the growth of various cancer cells, including lung, breast, and colon cancer.
作用機序
N-(3-methyl-2-pyridinyl)-3-(2-thienyl)acrylamide exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. In addition, N-(3-methyl-2-pyridinyl)-3-(2-thienyl)acrylamide has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is a chaperone protein that is involved in protein folding and stabilization. Furthermore, N-(3-methyl-2-pyridinyl)-3-(2-thienyl)acrylamide has been shown to induce oxidative stress and DNA damage in cancer cells.
Biochemical and Physiological Effects:
N-(3-methyl-2-pyridinyl)-3-(2-thienyl)acrylamide has been shown to have a low toxicity profile in normal cells, indicating its potential for clinical use. In addition, N-(3-methyl-2-pyridinyl)-3-(2-thienyl)acrylamide has been shown to inhibit the growth of cancer cells without affecting the growth of normal cells. Moreover, N-(3-methyl-2-pyridinyl)-3-(2-thienyl)acrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential for cancer treatment.
実験室実験の利点と制限
N-(3-methyl-2-pyridinyl)-3-(2-thienyl)acrylamide has several advantages for lab experiments. It has a well-defined mechanism of action, which makes it an ideal tool for studying the role of HDACs and HSP90 in cancer cells. In addition, N-(3-methyl-2-pyridinyl)-3-(2-thienyl)acrylamide has a low toxicity profile in normal cells, which makes it a safe compound to use in lab experiments. However, N-(3-methyl-2-pyridinyl)-3-(2-thienyl)acrylamide has limitations in terms of its solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(3-methyl-2-pyridinyl)-3-(2-thienyl)acrylamide. One direction is to investigate the potential of N-(3-methyl-2-pyridinyl)-3-(2-thienyl)acrylamide in combination with other anti-cancer agents. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(3-methyl-2-pyridinyl)-3-(2-thienyl)acrylamide in animal models. Moreover, the development of novel formulations of N-(3-methyl-2-pyridinyl)-3-(2-thienyl)acrylamide could improve its solubility and bioavailability. Furthermore, the study of N-(3-methyl-2-pyridinyl)-3-(2-thienyl)acrylamide in clinical trials could provide valuable insights into its potential for cancer treatment.
合成法
N-(3-methyl-2-pyridinyl)-3-(2-thienyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 3-methyl-2-pyridinecarboxylic acid with thionyl chloride, followed by the reaction with 2-thiophenecarboxaldehyde and then with acryloyl chloride. The final product is obtained through recrystallization and purification. This synthesis method has been optimized to produce high yields of N-(3-methyl-2-pyridinyl)-3-(2-thienyl)acrylamide with excellent purity.
科学的研究の応用
N-(3-methyl-2-pyridinyl)-3-(2-thienyl)acrylamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including lung, breast, and colon cancer. In addition, N-(3-methyl-2-pyridinyl)-3-(2-thienyl)acrylamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been studied for its potential to overcome drug resistance in cancer cells. Moreover, N-(3-methyl-2-pyridinyl)-3-(2-thienyl)acrylamide has shown promising results in animal models, indicating its potential for clinical use.
特性
IUPAC Name |
(E)-N-(3-methylpyridin-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-10-4-2-8-14-13(10)15-12(16)7-6-11-5-3-9-17-11/h2-9H,1H3,(H,14,15,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHWRJFVPRDESY-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,4R*)-3-benzyl-4-methyl-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidin-4-ol](/img/structure/B5400080.png)


![N-[3-(benzylamino)propyl]nicotinamide hydrochloride](/img/structure/B5400114.png)

![3-(2-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5400132.png)

![4-fluoro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5400148.png)
![2-[(3-chlorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5400151.png)

![methyl 2-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5400165.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5400173.png)
![3-({[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5400187.png)
![ethyl 1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B5400192.png)